

The Function of the LSM10 Gene: A Technical Guide for Researchers

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Abstract

The LSM10 (Like-Sm protein 10, U7 small nuclear RNA associated) gene encodes a crucial protein component of the U7 small nuclear ribonucleoprotein (snRNP) complex. This guide provides an in-depth examination of LSM10's core function in histone pre-mRNA 3'-end processing, a vital step for the production of replication-dependent histones required during the S phase of the cell cycle. We will explore its molecular interactions, its role in the U7 snRNP assembly pathway, and its broader implications in cell cycle regulation and disease, particularly cancer. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Function: A Key Player in Histone Pre-mRNA Processing

LSM10 is fundamentally involved in the maturation of replication-dependent histone pre-mRNAs, which, unlike most other mRNAs, are not polyadenylated.^[1] Instead, they terminate in a conserved stem-loop structure. This unique 3'-end formation is accomplished through a specialized endonucleolytic cleavage event mediated by the U7 snRNP complex.^{[1][2]}

The Unique Architecture of the U7 snRNP

The U7 snRNP is a specialized spliceosomal particle. Its core consists of a heptameric ring of Sm and Like-Sm (LSM) proteins assembled around the U7 snRNA. In a critical distinction from

canonical spliceosomal snRNPs, the Sm proteins D1 and D2 are replaced by the U7-specific proteins LSM10 and LSM11.[1][3] This unique composition, conferred by the noncanonical Sm binding site on the U7 snRNA, is essential for its specific function in histone pre-mRNA processing.[1] LSM10 binds directly to the U7 snRNA and is a core structural component of this complex.[4][5]

The Histone mRNA 3'-End Processing Pathway

The processing of histone pre-mRNA is a highly coordinated event that ensures a sufficient supply of histones for packaging newly replicated DNA during the S phase. LSM10, as part of the U7 snRNP, is central to this process.

- **Recognition:** The U7 snRNP is recruited to the histone pre-mRNA through base-pairing between the 5' end of the U7 snRNA and a conserved sequence downstream of the coding region, known as the histone downstream element (HDE).[2]
- **Stabilization:** The Stem-Loop Binding Protein (SLBP) binds to the highly conserved stem-loop structure just upstream of the cleavage site, stabilizing the interaction of the U7 snRNP with the pre-mRNA.
- **Recruitment of Cleavage Factors:** The U7 snRNP, containing LSM10 and LSM11, acts as a scaffold. The FLASH protein interacts with LSM11, forming a docking platform that recruits the endonuclease (CPSF73) and other factors required for cleavage.[3]
- **Cleavage:** The CPSF73 endonuclease cleaves the pre-mRNA between the stem-loop and the HDE, releasing the mature histone mRNA.[3]
- **Product Binding:** The U7 snRNP, including LSM10, has been shown to bind to the downstream cleavage product (DCP) after processing.[5]

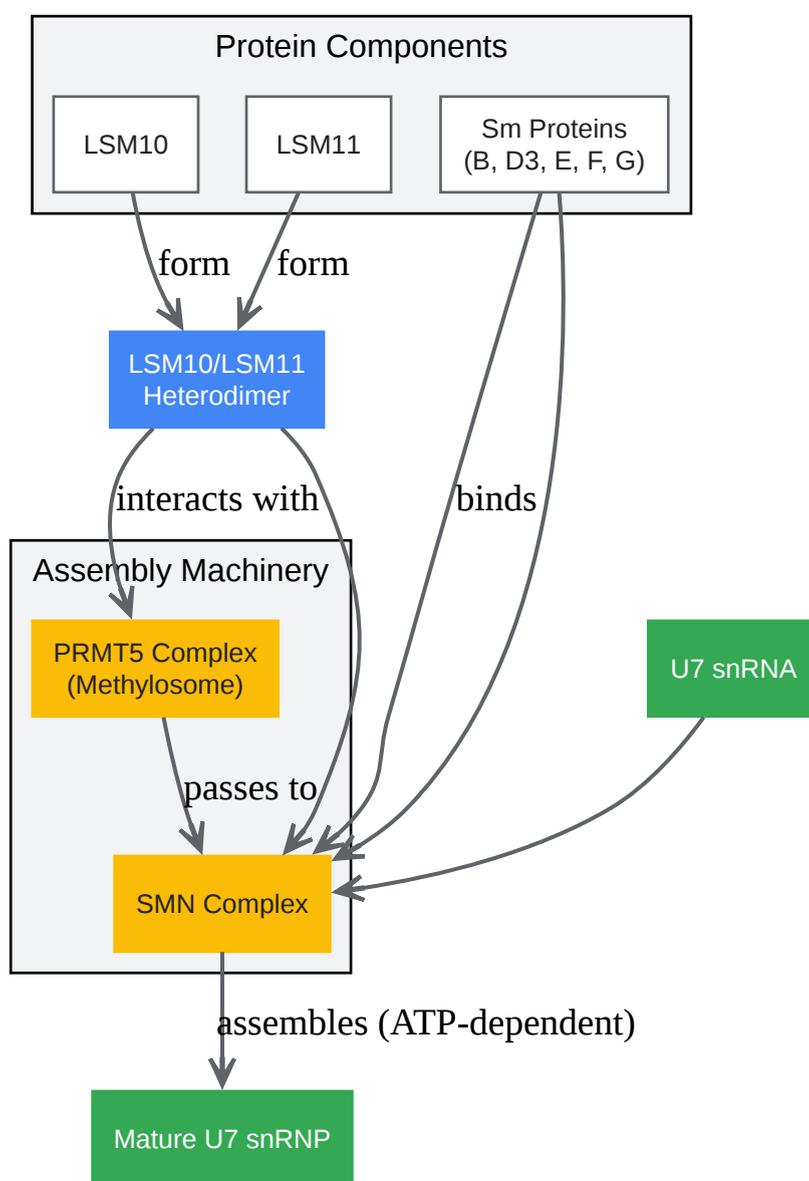
The following diagram illustrates the key interactions in the histone pre-mRNA processing pathway.

Caption: The histone pre-mRNA 3'-end processing machinery.

Molecular Interactions and U7 snRNP Assembly

The formation of the functional U7 snRNP is a complex process mediated by the Survival of Motor Neurons (SMN) complex.[4][5] LSM10 and LSM11 first form a heterodimer, which is a likely limiting factor in U7 snRNP assembly.[6][7] This dimer interacts with the methylosome, a complex containing the arginine methyltransferase PRMT5.[2][6] However, unlike the canonical Sm proteins, the interaction of LSM10 and LSM11 with the SMN complex is independent of methylation.[5][6] The SMN complex then facilitates the ATP-dependent assembly of the LSM10/LSM11 dimer and the other five core Sm proteins (B, D3, E, F, G) onto the U7 snRNA to form the mature U7 snRNP.[5]

The diagram below outlines the assembly pathway of the U7 snRNP.



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Caption: Simplified workflow for U7 snRNP biogenesis.

Cellular Function and Regulation

Cell Cycle Progression

Given its indispensable role in producing histones for DNA packaging, LSM10 is crucial for cell cycle progression.[7] Specifically, it is required for the transition from the G1 to the S phase of the mitotic cell cycle.[3][5][8] Disruption of LSM10 function leads to improper histone pre-mRNA processing, a failure to supply adequate histones for newly synthesized DNA, and subsequent cell cycle arrest.

Subcellular Localization

LSM10 is located in the Cajal body, a nuclear sub-organelle that is a primary site for the biogenesis and modification of snRNPs.[3][4][8] Studies in *Drosophila* have shown that LSM10 and/or LSM11 are necessary for the proper localization of the U7 snRNP to the histone locus body (the *Drosophila* equivalent of the Cajal body), which is the site of histone gene transcription and mRNA processing.[1]

Quantitative Data on LSM10 Function

Experimental evidence suggests that while LSM10 is essential, its levels are not the sole determinant of histone processing efficiency. Overexpression studies have shown that other factors are rate-limiting.

Condition	Change in U7 snRNA Level	Effect on Histone Pre-mRNA Processing Activity	Reference
Control	Baseline	Baseline	[7]
Overexpression of LSM10 and LSM11	2- to 3-fold increase	No significant effect on processing activity	[3][7]

Table 1: Summary of quantitative analysis from LSM10/LSM11 overexpression studies. This indicates that while the LSM10/LSM11 dimer is limiting for U7 snRNA accumulation, other

factors are the bottleneck for the overall processing reaction.

Role in Development and Disease

While the primary function of LSM10 is well-defined, emerging evidence points to its involvement in development and various diseases, including cancer.

Developmental Importance

In *Drosophila*, mutations in either *Lsm10* or *Lsm11* are lethal, with the organism dying during the pupal stage.^[1] This is a more severe phenotype than that observed for U7 snRNA null mutants, which are viable.^[1] This surprising result suggests that LSM10 and LSM11 may have essential roles in development that are independent of their function within the U7 snRNP and histone mRNA metabolism.^[1]

Expression and Prognosis in Cancer

LSM family genes are frequently dysregulated in cancer. Studies analyzing large patient cohorts have identified significant changes in LSM10 expression across various tumor types.

Cancer Type	Change in mRNA Expression	Significance (p-value)	Reference
Breast Cancer (BRCA)	Higher in tumor vs. normal	< 0.001	[9]
Stomach Adenocarcinoma	Significantly overexpressed	< 0.001	[9]
Gastric Cancer (GC)	No significant difference between pathological stages and normal tissue	-	[10]

Table 2: LSM10 expression patterns in selected human cancers. Prognostic value appears to be context-dependent, with some studies showing non-significant correlation with overall survival in breast and gastric cancer.^[9]^[10] Additionally, the methylation level of the LSM10 gene has been found to be upregulated in primary breast tumors.^[9]

Key Experimental Protocols

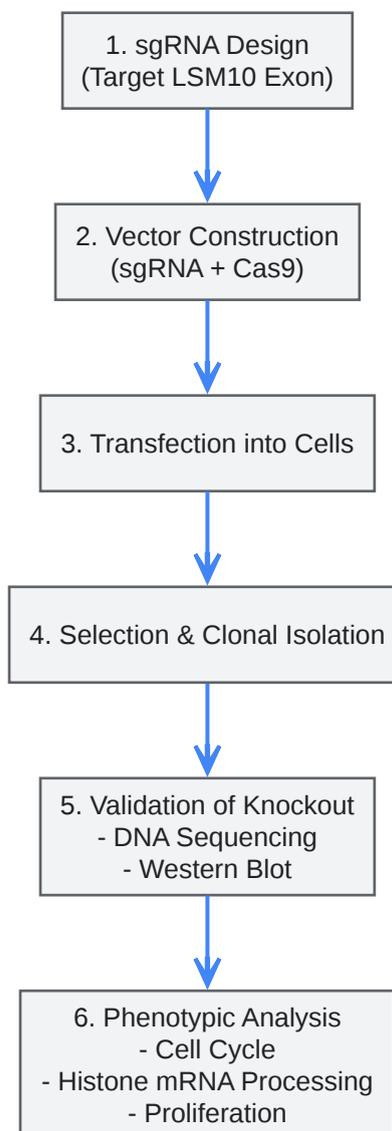
Investigating the function of LSM10 involves a range of molecular biology techniques. Below are overviews of key experimental approaches.

Gene Function Analysis via CRISPR/Cas9 Knockout

Loss-of-function studies are critical for elucidating the role of a gene. The CRISPR/Cas9 system provides a powerful tool for creating targeted gene knockouts.

Methodology Overview:

- **sgRNA Design:** Design single-guide RNAs (sgRNAs) targeting a conserved exon of the LSM10 gene. Multiple sgRNAs should be designed to control for off-target effects.
- **Vector Construction:** Clone the designed sgRNAs into a suitable expression vector that also contains the Cas9 nuclease.
- **Transfection:** Introduce the CRISPR/Cas9 construct into the chosen cell line (e.g., HEK293T, HeLa, or specific cancer cell lines) using lipid-based transfection or electroporation.
- **Selection:** Select for successfully transfected cells, often using antibiotic resistance or fluorescence-activated cell sorting (FACS).
- **Validation of Knockout:** Isolate single-cell clones and validate the knockout at the genomic level using Sanger or next-generation sequencing. Confirm the absence of LSM10 protein via Western Blot analysis.
- **Phenotypic Analysis:** Assess the consequences of LSM10 loss. This can include cell cycle analysis (flow cytometry), proliferation assays, and analysis of histone pre-mRNA processing via Northern Blot or qRT-PCR.



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Caption: Experimental workflow for LSM10 gene knockout using CRISPR/Cas9.

Analysis of Histone Pre-mRNA Processing by Northern Blotting

This technique allows for the direct visualization and quantification of mature and unprocessed histone mRNAs, providing a clear readout of processing efficiency.

Methodology Overview:

- RNA Isolation: Extract total RNA from control and experimental cells (e.g., LSM10 knockout or knockdown cells) using a TRIzol-based method.
- Gel Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel.
- Transfer: Transfer the separated RNA to a nylon membrane (e.g., Hybond-N+) via capillary action overnight.
- Crosslinking: UV-crosslink the RNA to the membrane to permanently fix it.
- Probe Labeling: Prepare a radiolabeled DNA probe specific to a histone gene (e.g., Histone H3). The probe is typically labeled with ³²P-dCTP using a random priming method.
- Hybridization: Pre-hybridize the membrane to block non-specific binding, then hybridize with the labeled probe overnight at an appropriate temperature (e.g., 65°C).
- Washing: Perform a series of washes with increasing stringency (decreasing salt concentration, increasing temperature) to remove the unbound probe.
- Detection: Expose the membrane to a phosphor screen and visualize the results using a phosphor imager. Unprocessed pre-mRNAs will appear as higher molecular weight bands compared to the mature, correctly processed mRNA. A probe for a constitutively expressed small RNA (e.g., 7SK) can be used as a loading control.[7]

Protein Interaction Analysis by GST Pull-Down Assay

This in vitro method is used to confirm direct physical interactions between proteins, such as the interaction between LSM10 and components of the SMN complex.[6]

Methodology Overview:

- Protein Expression: Express one protein as a fusion with Glutathione S-transferase (GST-LSM10, the "bait") in *E. coli* and purify it. Express the potential interacting partner (the "prey," e.g., SMN) using an in vitro transcription/translation system, often incorporating a radioactive label like ³⁵S-methionine for easy detection.

- **Immobilization:** Immobilize the purified GST-LSM10 fusion protein on glutathione-agarose beads. Use GST alone as a negative control.
- **Binding:** Incubate the immobilized GST-LSM10 with the in vitro translated prey protein in a suitable binding buffer for 1-2 hours at 4°C.
- **Washing:** Wash the beads several times with binding buffer to remove non-specifically bound proteins.
- **Elution & Detection:** Elute the bound proteins from the beads using SDS-PAGE loading buffer. Analyze the eluates by SDS-PAGE followed by autoradiography to detect the radiolabeled prey protein. The presence of a band in the GST-LSM10 lane but not in the GST-only control lane indicates a specific interaction.[6]

Conclusion and Future Directions

LSM10 is an essential, U7 snRNP-specific protein with a well-established role in the 3'-end processing of replication-dependent histone pre-mRNAs. Its function is inextricably linked to cell cycle control, particularly the G1/S transition. While its core molecular function is understood, several areas warrant further investigation:

- **Developmental Roles:** The lethal phenotype of Lsm10 mutants in *Drosophila* strongly suggests functions beyond histone processing. Identifying these alternative roles is a key area for future research.
- **Role in Cancer:** While LSM10 is overexpressed in many cancers, its precise contribution to tumorigenesis is unclear. Investigating whether its dysregulation directly impacts genome stability or cell proliferation could reveal novel therapeutic targets.
- **Regulation of Activity:** The mechanisms that regulate the expression and activity of LSM10 and the U7 snRNP complex throughout the cell cycle and in response to cellular stress are not fully elucidated.

A deeper understanding of the multifaceted roles of LSM10 will not only enhance our knowledge of fundamental RNA biology but may also provide new avenues for therapeutic intervention in diseases characterized by aberrant cell proliferation.

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